molecular formula C24H26ClFN4O3 B2871654 Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260937-25-4

Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2871654
CAS No.: 1260937-25-4
M. Wt: 472.95
InChI Key: XVXAIWBALLTIMP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-chlorophenyl group at the C4 position and a piperazine ring substituted with a 2-fluorophenyl moiety at the C6 methyl position. Structurally, it belongs to the Biginelli-type pyrimidines, which are typically synthesized via multicomponent reactions involving aldehydes, urea/thiourea, and β-keto esters under acid or metal catalysis . The 2-oxo group at position 2 and the ethyl ester at position 5 are critical for its molecular interactions and solubility profile. Piperazine modifications, as seen here, are often introduced to enhance bioavailability or target-specific pharmacological activity .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O3/c1-2-33-23(31)21-19(27-24(32)28-22(21)16-7-3-4-8-17(16)25)15-29-11-13-30(14-12-29)20-10-6-5-9-18(20)26/h3-10,22H,2,11-15H2,1H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXAIWBALLTIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been studied for its biological activity, particularly in relation to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26ClFN4O3C_{24}H_{26}ClFN_{4}O_{3}, with a molecular weight of 472.95 g/mol. Its structure features a tetrahydropyrimidine core substituted with both chlorophenyl and fluorophenyl groups, as well as a piperazine moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. The presence of the piperazine group is often associated with enhanced antimicrobial properties.
  • Anticancer Potential : Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of ischemia, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of related pyrimidine compounds against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the structure significantly influenced efficacy, with certain derivatives exhibiting potent inhibitory effects .
  • Neuroprotective Activity : Research on similar compounds showed that they could significantly prolong survival in animal models subjected to acute cerebral ischemia. This suggests that the compound may have neuroprotective properties worth further investigation .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this class could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProlongs survival in ischemic models

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural Comparison of Key Tetrahydropyrimidine Derivatives

Compound Name / Substituents C4 Substituent C6 Substituent 2-Oxo/Thioxo Key Structural Features Evidence ID
Target Compound 2-Chlorophenyl [4-(2-Fluorophenyl)piperazin-1-yl]methyl 2-Oxo Chloro + fluoro-piperazine; ethyl ester
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-THP-5-carboxylate 2-Chlorophenyl [4-(3-Chlorophenyl)piperazin-1-yl]methyl 2-Oxo Dual chloro substituents; piperazine modification
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THP-5-carboxylate Fluorophenyl Methyl 2-Oxo Simple methyl group; solvent-free synthesis
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-THP-5-carboxylate 4-Hydroxyphenyl Methyl 2-Thioxo Hydroxyl group; thioxo enhances radical scavenging
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-THP-5-carboxylate Pyrazole derivative Methyl 2-Oxo Pyrazole moiety; antitumor potential
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-THP-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Methyl 2-Oxo High electronegativity; improved metabolic stability

Key Observations:

  • Piperazine Modifications : The target compound’s 2-fluorophenyl-piperazine group (vs. 3-chlorophenyl in ) may influence receptor binding affinity due to differences in steric and electronic effects. Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to chlorine .
  • Thioxo vs. Oxo : Replacement of 2-oxo with thioxo (e.g., in ) increases antioxidant activity by improving radical scavenging via sulfur’s redox activity. However, thioxo derivatives may exhibit reduced solubility .
  • Substituent Diversity : Pyrazole () and trifluoromethyl () groups introduce distinct pharmacological profiles. Pyrazole derivatives show antitumor activity, while trifluoromethyl groups enhance membrane permeability.

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